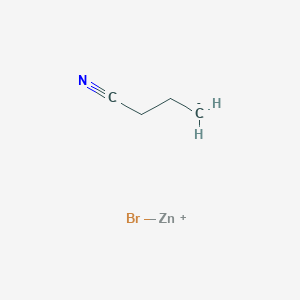

Bromure de 3-cyanopropylzinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyanopropylzinc bromide is an organozinc compound with the chemical formula NC(CH2)3ZnBr. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Applications De Recherche Scientifique

Synthetic Applications

3-Cyanopropylzinc bromide is primarily utilized in the following areas:

-

Cross-Coupling Reactions

- Palladium-Catalyzed Reactions : This compound has been effectively employed in palladium-catalyzed cross-coupling reactions, where it reacts with aryl halides to form substituted aromatic compounds. For instance, it has been used to couple with 2-bromophenylacetylene to yield phenylacetylene derivatives in high yields (77%) .

- Nickel-Catalyzed Cross-Couplings : Similar applications are noted in nickel-catalyzed processes, enhancing the versatility of this reagent in forming carbon-carbon bonds.

- Cobalt-Catalyzed Reactions

-

Synthesis of Functionalized Compounds

- It serves as a precursor for generating various functionalized alkylzinc reagents, which can further participate in diverse synthetic pathways, including acylation and alkylation reactions.

Case Study 1: Cobalt-Catalyzed Cross-Coupling

In a study examining cobalt-catalyzed reactions using organozinc reagents, 3-cyanopropylzinc bromide was coupled with various alkyl iodides. The optimization of reaction conditions led to significant yields of the desired products, demonstrating the reagent's effectiveness in forming Csp3-Csp3 bonds .

Case Study 2: Palladium-Catalyzed Synthesis

A notable application involved the use of 3-cyanopropylzinc bromide in conjunction with palladium catalysts to synthesize substituted phenylacetylene derivatives. The study highlighted the efficiency of this coupling reaction, achieving yields above 75% under optimized conditions .

Mécanisme D'action

Biochemical Pathways

It’s known to be a key intermediate in the synthesis of various pharmaceutical compounds .

Result of Action

The result of the action of 3-Cyanopropylzinc bromide is the formation of new chemical compounds. These can include potential drugs targeting diseases like cancer, Alzheimer’s, and inflammation .

Action Environment

The action of 3-Cyanopropylzinc bromide is influenced by various environmental factors. For instance, it’s typically used in solution form, with tetrahydrofuran (THF) being a common solvent . The concentration of the solution, temperature, and presence of other reactants can all influence the compound’s reactivity and the yield of the reaction . The compound is typically stored at low temperatures (2-8°C) to maintain its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Cyanopropylzinc bromide can be synthesized by reacting cyanoacetone with zinc bromide. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to minimize the influence of water and oxygen. The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the preparation of 3-cyanopropylzinc bromide involves similar synthetic routes but on a larger scale. The process is carefully controlled to maintain the purity and yield of the compound. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyanopropylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.

Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides

Common Reagents and Conditions:

Solvents: Tetrahydrofuran (THF) is commonly used as the solvent for reactions involving 3-cyanopropylzinc bromide.

Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.

Temperature: Reactions are typically carried out at low temperatures to maintain the stability of the organozinc compound.

Major Products: The major products formed from reactions involving 3-cyanopropylzinc bromide include various substituted organic compounds, such as ketones, alcohols, and halogenated hydrocarbons .

Comparaison Avec Des Composés Similaires

- 4-Methylbenzylzinc chloride

- Phenylzinc bromide

- Ethylzinc bromide

Comparison: 3-Cyanopropylzinc bromide is unique due to the presence of the cyano group, which imparts additional reactivity and versatility in organic synthesis. Compared to other organozinc compounds, it offers distinct advantages in the formation of carbon-carbon bonds and the synthesis of complex molecules .

Activité Biologique

3-Cyanopropylzinc bromide (CAS Number: 135579-85-0) is an organozinc compound that has garnered interest in organic synthesis due to its unique reactivity and potential biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H6BrNZn

- Molecular Weight : 213.39 g/mol

- Density : 0.981 g/mL at 25 °C

- Solubility : Soluble in tetrahydrofuran (THF)

3-Cyanopropylzinc bromide is typically synthesized through the reaction of zinc metal with 3-cyanopropyl bromide in the presence of a suitable solvent such as THF. The compound acts as a nucleophile in various chemical reactions, particularly in carbon-carbon bond formation. Its reactivity is attributed to the presence of the zinc center, which can facilitate the transfer of the cyanopropyl group to electrophiles.

Biological Activity

Research on the biological activity of 3-cyanopropylzinc bromide has primarily focused on its potential as a building block in medicinal chemistry. The compound can participate in reactions that lead to the formation of biologically active molecules, including:

- Antitumor Agents : Compounds derived from organozinc reagents have shown promise in cancer therapy by inhibiting tumor growth.

- Enzyme Inhibitors : Some derivatives have been explored for their ability to inhibit specific enzymes linked to disease pathways.

Table 1: Biological Activities Associated with 3-Cyanopropylzinc Bromide Derivatives

Case Studies and Research Findings

- Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of organozinc compounds, including those derived from 3-cyanopropylzinc bromide, exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

- Enzyme Inhibition : Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that modifications of 3-cyanopropylzinc bromide could lead to effective inhibitors of serine proteases, which are crucial in many physiological processes and disease mechanisms.

- Synthesis of Peptoid Libraries : A notable application involved using 3-cyanopropylzinc bromide as a precursor for synthesizing peptoid libraries. These libraries are valuable in drug discovery, allowing for high-throughput screening against various biological targets.

Safety and Handling

As with many organometallic compounds, safety precautions are essential when handling 3-cyanopropylzinc bromide:

- Hazard Classifications : This compound is classified as a carcinogen (Carc. 2) and irritant (Eye Irrit. 2). Proper protective equipment should be used to avoid exposure.

- Storage Conditions : It should be stored under inert atmosphere conditions to prevent degradation.

Propriétés

Numéro CAS |

135579-85-0 |

|---|---|

Formule moléculaire |

C4H6BrNZn |

Poids moléculaire |

213.4 g/mol |

Nom IUPAC |

bromozinc(1+);butanenitrile |

InChI |

InChI=1S/C4H6N.BrH.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |

Clé InChI |

HEHCQTGEYNYOSF-UHFFFAOYSA-M |

SMILES |

[CH2-]CCC#N.[Zn+]Br |

SMILES canonique |

[CH2-]CCC#N.[Zn+]Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.